2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes allyloxy, ethoxy, methoxy, and hydrazino functional groups
Preparation Methods
The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the allyloxy and ethoxy substituted phenyl derivatives, followed by the introduction of the hydrazino and methoxy groups. The final step involves the formation of the oxoacetamide moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The allyloxy and ethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydrazino group can form covalent bonds with certain enzymes, inhibiting their activity. The allyloxy and ethoxy groups may interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE include:
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.
Chroman-4-one derivatives: Synthesized through silver-catalyzed cascade radical cyclization. The uniqueness of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C21H23N3O5/c1-4-11-29-18-10-9-15(12-19(18)28-5-2)14-22-24-21(26)20(25)23-16-7-6-8-17(13-16)27-3/h4,6-10,12-14H,1,5,11H2,2-3H3,(H,23,25)(H,24,26)/b22-14+ |
InChI Key |
ZVCOPGRPBVWARA-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCC=C |
Origin of Product |
United States |
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